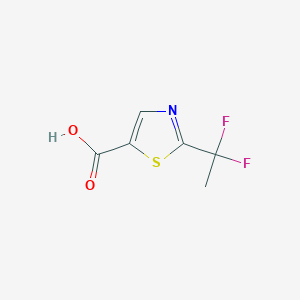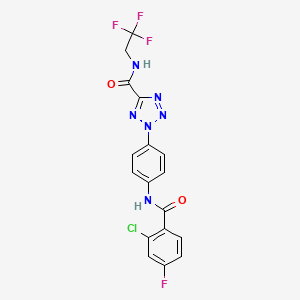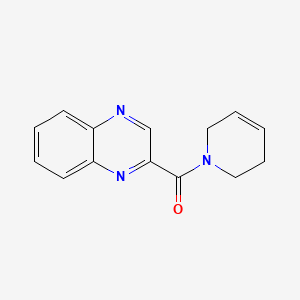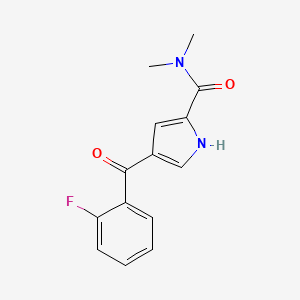![molecular formula C13H12F5NO B2971940 1-[3-(difluoromethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one CAS No. 2309711-69-9](/img/structure/B2971940.png)
1-[3-(difluoromethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(difluoromethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one is a synthetic organic compound that features both difluoromethyl and trifluoromethyl groups These fluorinated groups are known for their significant impact on the compound’s chemical properties, including increased metabolic stability and lipophilicity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(difluoromethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the azetidine ring: This can be achieved by cyclization of a suitable precursor under basic conditions.
Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
Attachment of the trifluoromethylphenyl group: This can be done through a coupling reaction, such as Suzuki or Heck coupling, using a trifluoromethylphenyl boronic acid or halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
化学反应分析
Types of Reactions
1-[3-(difluoromethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted azetidines or phenyl derivatives.
科学研究应用
1-[3-(difluoromethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with unique properties due to the presence of fluorinated groups.
作用机制
The mechanism by which 1-[3-(difluoromethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of fluorine atoms can enhance binding affinity and selectivity for certain targets.
相似化合物的比较
Similar Compounds
- 1-[3-(hydroxymethyl)azetidin-1-yl]ethan-1-one
- 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides
Uniqueness
1-[3-(difluoromethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one is unique due to the combination of both difluoromethyl and trifluoromethyl groups, which impart distinct chemical and physical properties. These fluorinated groups enhance the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds without these groups.
属性
IUPAC Name |
1-[3-(difluoromethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F5NO/c14-12(15)9-6-19(7-9)11(20)5-8-2-1-3-10(4-8)13(16,17)18/h1-4,9,12H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEOGOWEQZJWPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC(=CC=C2)C(F)(F)F)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F5NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(4-ETHYLPHENYL)CARBAMOYL]METHYL 3,4-DICHLOROBENZOATE](/img/structure/B2971862.png)
![Methyl (4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)carbamate](/img/structure/B2971863.png)
![(Z)-5-bromo-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2971866.png)

![N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4'-methyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2971868.png)
![Ethyl 6-[(3,4-dimethylbenzenesulfonyl)methyl]-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2971870.png)
![7-(3-chloro-2-methylphenyl)-2-(2-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2971871.png)

![(4-Chlorophenyl){4-hydroxy-4-[(phenylsulfanyl)methyl]piperidino}methanone](/img/structure/B2971874.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2971875.png)

![N-{2-[(4-benzylpiperazin-1-yl)sulfonyl]ethyl}-4-methoxybenzamide](/img/structure/B2971880.png)
